molecular formula C18H18FIN4OS B2894401 1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1052410-04-4

1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B2894401
CAS No.: 1052410-04-4
M. Wt: 484.33
InChI Key: KVWQOEPQUGTNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an indole ring, a fluorobenzamido group, and a carbamimidothioate moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Scientific Research Applications

1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide has several applications in scientific research:

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its potential biological activities. Such studies could provide valuable information about the compound’s potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorobenzamido group is introduced through an amide coupling reaction using 4-fluorobenzoic acid and an appropriate amine. The final step involves the formation of the carbamimidothioate moiety, which can be achieved by reacting the intermediate with thiocarbamoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and amide coupling steps, as well as the development of efficient purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide stands out due to its unique combination of an indole ring, fluorobenzamido group, and carbamimidothioate moiety. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

[1-[2-[(4-fluorobenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS.HI/c19-13-7-5-12(6-8-13)17(24)22-9-10-23-11-16(25-18(20)21)14-3-1-2-4-15(14)23;/h1-8,11H,9-10H2,(H3,20,21)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWQOEPQUGTNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FIN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.